molecular formula C18H25FN2O4S B2481880 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one CAS No. 923185-38-0

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one

Cat. No.: B2481880
CAS No.: 923185-38-0
M. Wt: 384.47
InChI Key: WLNMUCFODPBZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. This structure incorporates two fused rings (a tetrahydrofuran-like oxygen-containing ring and a piperazine-like nitrogen-containing ring) sharing a central spiro carbon atom . Key substituents include:

  • 4-(4-Fluoro-3-methylbenzenesulfonyl group: A sulfonamide moiety with electron-withdrawing fluorine and methyl groups, likely enhancing metabolic stability and influencing target binding .
  • 8-Butan-1-one group: A linear ketone substituent that may contribute to conformational rigidity and modulate pharmacokinetic properties .

The spiro architecture imposes conformational constraints, a feature often exploited in drug design to improve selectivity and reduce off-target effects.

Properties

IUPAC Name

1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O4S/c1-3-4-17(22)20-9-7-18(8-10-20)21(11-12-25-18)26(23,24)15-5-6-16(19)14(2)13-15/h5-6,13H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNMUCFODPBZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one involves multiple steps. The starting material, 4-Fluoro-3-methylbenzenesulfonyl chloride, is reacted with appropriate reagents to form the desired spirocyclic structure. The reaction conditions typically involve the use of a Lewis acid catalyst and controlled temperature to ensure high yield and selectivity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for certain biological targets .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (Position) Potential Applications Source
Target Compound C₁₈H₂₃FN₂O₄S 382.45 4-(4-Fluoro-3-methylbenzenesulfonyl), 8-butan-1-one CNS modulation, enzyme inhibition* Inferred
8-(4-Bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (G499-0278) C₂₁H₂₂BrFN₂O₄S 513.38 4-(4-Fluoro-3-methylbenzenesulfonyl), 8-(4-bromobenzoyl) Kinase inhibition, high-throughput screening
8-Cyclopropanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (BG01054) C₁₈H₂₃FN₂O₄S 382.45 4-(4-Fluoro-3-methylbenzenesulfonyl), 8-cyclopropanecarbonyl Structural studies, lead optimization
1-(4-(4-Aminophenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK70) C₁₉H₂₃N₃OS 341.47 Piperazine-linked butanone, thiophene Serotonin receptor modulation

*Inferred from structural analogs.

Key Differences and Implications

Substituent Effects

  • Target Compound vs. G499-0278 :

    • The target’s butan-1-one group (C₄H₇O) is less sterically hindered than G499-0278’s 4-bromobenzoyl (C₇H₄BrO). This may improve membrane permeability but reduce halogen-bonding interactions critical for kinase inhibition .
    • Molecular weight: 382.45 (target) vs. 513.38 (G499-0278), suggesting better bioavailability for the target compound .
  • Target Compound vs. BG01054 :

    • Replacing BG01054’s cyclopropanecarbonyl (C₄H₅O) with butan-1-one introduces greater conformational flexibility. Cyclopropane’s ring strain in BG01054 may enhance metabolic stability but limit synthetic accessibility .
  • Target Compound vs. The target’s sulfonyl group may improve solubility compared to MK70’s thiophene .

Electronic and Steric Properties

  • The 4-fluoro-3-methylbenzenesulfonyl group (common to the target, G499-0278, and BG01054) provides strong electron-withdrawing effects, which may stabilize charge-transfer interactions in enzyme-binding pockets .
  • The butan-1-one group’s ketone moiety could engage in hydrogen bonding, a feature absent in BG01054’s cyclopropanecarbonyl .

Research Findings from Analogues

  • G499-0278 : Used in high-throughput screening for kinase inhibitors, demonstrating the spiro scaffold’s compatibility with protein-binding assays .
  • BG01054 : Studied for its rigid spiro architecture, highlighting the role of cyclopropane in tuning ring puckering and crystallographic packing .
  • MK70 : Exhibits activity in serotonin receptor models, suggesting that ketone-containing spiro derivatives may target neurotransmitter systems .

Biological Activity

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, enzyme interactions, and potential therapeutic applications.

Structural Characteristics

The compound features a spirocyclic structure that incorporates both nitrogen and oxygen heteroatoms along with a sulfonyl group and a fluorinated aromatic moiety. These components contribute to its distinctive chemical properties and reactivity.

Key Structural Features

Feature Description
Molecular Formula C23H27FN2O4S
Molecular Weight 446.5 g/mol
Functional Groups Sulfonyl group, fluorinated aromatic group, diazaspiro structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various disease pathways. Notably, it has shown potential as an inhibitor of lysosomal phospholipase A2, an enzyme linked to phospholipidosis and drug-induced toxicity.

Interaction with Biological Targets

  • Enzyme Inhibition : The sulfonyl moiety may facilitate strong interactions with enzyme active sites, enhancing inhibitory effects.
  • Receptor Modulation : The compound may modulate the activity of nuclear receptors such as RORγ (Retinoic acid receptor-related orphan receptor gamma), which plays a significant role in inflammatory responses.

In Vitro Studies

Preliminary studies have indicated that this compound exhibits notable anti-inflammatory properties. These studies typically involve cell lines that express the target receptors or enzymes.

Case Study: Inhibition of IL-17 Production

In a specific study evaluating the compound's effect on IL-17 production:

  • Objective : Assess the inhibition of IL-17 in response to inflammatory stimuli.
  • Methodology : Cell assays were conducted using human T cells treated with varying concentrations of the compound.
  • Results : The compound demonstrated dose-dependent inhibition of IL-17 secretion, suggesting potential therapeutic applications in conditions like psoriasis and rheumatoid arthritis.

In Vivo Studies

Further investigations are required to evaluate the pharmacokinetics and pharmacodynamics of the compound in animal models. Such studies would help elucidate its efficacy and safety profile before clinical trials.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

Compound Name Structural Features Biological Activity Profile
3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-oneSimpler structure without sulfonyl groupReduced enzyme inhibition capacity
2-(naphthalen-2-yloxy)ethanone derivativesDifferent aromatic substituentsVarying effects on inflammation and cancer pathways

The unique combination of functional groups in this compound may confer distinct biological activities not observed in simpler analogs.

Q & A

Q. How to evaluate environmental impact or biodegradation pathways?

  • Ecotoxicology :
  • OECD 301 Tests : Aerobic biodegradation in activated sludge.
  • Aquatic Toxicity : Daphnia magna acute immobilization assay (EC₅₀ determination).
  • Bioaccumulation : Measure logKow and BCF (bioconcentration factor) using OECD 305 guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.